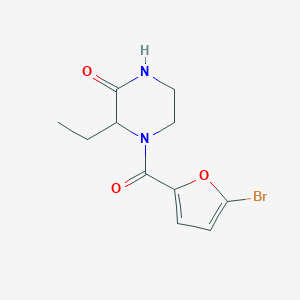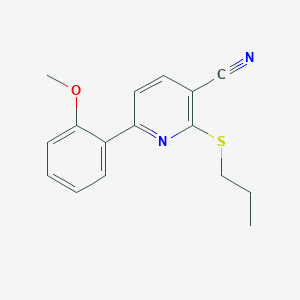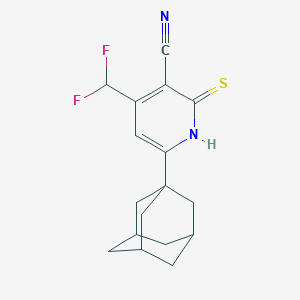
4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone is a complex organic compound with a molecular formula of C11H13BrN2O3. This compound is characterized by the presence of a bromofuran ring attached to a piperazinone structure, making it a unique entity in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3-ethylpiperazin-2-one under specific conditions. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PhI(OAc)2 in combination with TEMPO are used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of aldehydes and ketones.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby exerting anti-inflammatory effects . The bromofuran ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: Shares the bromofuran moiety and exhibits similar biological activities.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with notable antimicrobial properties.
Uniqueness
4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone is unique due to its specific combination of the bromofuran and piperazinone structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14g/mol |
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-3-ethylpiperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-7-10(15)13-5-6-14(7)11(16)8-3-4-9(12)17-8/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
InChI Key |
VENUHWNWSDJZJV-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(benzylamino)-5-[(5-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B501169.png)
![[3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B501170.png)

![6-Benzyl-2-[(3,4-difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B501172.png)
![6-(3,4-Dimethoxybenzyl)-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B501173.png)
![6-(2-Methoxyphenyl)-2-[(4-pyridinylmethyl)sulfanyl]nicotinonitrile](/img/structure/B501174.png)
![6-Benzyl-4-(difluoromethyl)-2-[(3-pyridinylmethyl)sulfanyl]nicotinonitrile](/img/structure/B501175.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-6-(2-fluorophenyl)nicotinonitrile](/img/structure/B501176.png)

![3-Cyano-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-3',6-bipyridine](/img/structure/B501179.png)
![3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B501182.png)
![5-Amino-3-(2,4-dichlorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B501183.png)
![N-(tert-butyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B501191.png)
![N-cyclohexyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B501192.png)
